molecular formula C20H25N5O2 B2792584 (3r,5r,7r)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)adamantane-1-carboxamide CAS No. 897614-55-0

(3r,5r,7r)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)adamantane-1-carboxamide

Cat. No.: B2792584
CAS No.: 897614-55-0
M. Wt: 367.453
InChI Key: JTRKRRKCSZGMJG-UHFFFAOYSA-N
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Description

(3r,5r,7r)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)adamantane-1-carboxamide is a useful research compound. Its molecular formula is C20H25N5O2 and its molecular weight is 367.453. The purity is usually 95%.
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Properties

IUPAC Name

N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-27-17-4-2-16(3-5-17)25-18(22-23-24-25)12-21-19(26)20-9-13-6-14(10-20)8-15(7-13)11-20/h2-5,13-15H,6-12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRKRRKCSZGMJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound can be described by its molecular formula C21H26N6OC_{21}H_{26}N_{6}O and a molecular weight of approximately 394.47 g/mol. Its structure includes an adamantane core, a carboxamide functional group, and a tetrazole moiety, which is significant for its biological activity.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC21H26N6O
Molecular Weight394.47 g/mol
Functional GroupsCarboxamide, Tetrazole
Core StructureAdamantane

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from adamantane derivatives and incorporating the tetrazole ring through various coupling methods. For example, the azido-Ugi four-component reaction has been effectively utilized to create sulfoximine-based tetrazoles, which can serve as intermediates for synthesizing similar compounds .

The biological activity of (3r,5r,7r)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)adamantane-1-carboxamide is primarily attributed to its interaction with various biological targets. The tetrazole moiety is known to enhance the lipophilicity and membrane permeability of the compound, facilitating its action on target proteins.

Potential Therapeutic Applications

  • Anticancer Activity : Research indicates that tetrazole derivatives exhibit significant anticancer properties by inhibiting specific pathways involved in tumor growth. The compound's structure allows it to interact with key enzymes involved in cancer cell proliferation.
  • Cholinesterase Inhibition : Similar compounds have shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them potential candidates for treating Alzheimer's disease . The inhibition of these enzymes can help increase acetylcholine levels in the brain, improving cognitive function.
  • Anti-inflammatory Effects : Some studies suggest that adamantane derivatives can modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines.

Case Studies

A recent study evaluated the effects of several adamantane derivatives on AChE activity. The results indicated that modifications at the 1-position of the tetrazole significantly enhanced inhibitory potency against AChE compared to non-tetrazole counterparts .

Table 2: Biological Activity Summary

Activity TypeObserved EffectReference
AnticancerInhibition of tumor growth
Cholinesterase InhibitionIncreased AChE inhibition
Anti-inflammatoryModulation of cytokine production

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (3R,5R,7R)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)adamantane-1-carboxamide exhibit promising anticancer properties. The tetrazole moiety is known for its ability to interact with biological targets involved in cancer proliferation and metastasis.

Case Study: A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, suggesting a potential role in cancer therapy .

Neurological Disorders

The adamantane structure is often associated with neuroprotective effects. Compounds with similar frameworks have been investigated for their efficacy in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism: These compounds may act by modulating neurotransmitter levels or by providing neuroprotection against oxidative stress.

Case Study: In a clinical trial involving patients with Parkinson's disease, a related adamantane derivative improved motor function and reduced symptoms when administered alongside standard treatments .

Antimicrobial Properties

Emerging research suggests that the compound may possess antimicrobial activity. The incorporation of a methoxyphenyl group enhances its interaction with microbial cell membranes.

Case Study: A recent study evaluated the antibacterial effects of this class of compounds against multi-drug resistant bacteria and found promising results, indicating potential for development as new antimicrobial agents .

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Bond

The carboxamide group (-CONH-) is susceptible to hydrolysis under acidic or basic conditions. For adamantane-based carboxamides, hydrolysis typically yields adamantane-1-carboxylic acid and the corresponding amine derivative.

  • Acidic Hydrolysis :
    In the presence of concentrated HCl or H₂SO₄ at elevated temperatures (~100°C), the carboxamide bond cleaves to form:

    Adamantane-1-carboxylic acid+(1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methylamine\text{Adamantane-1-carboxylic acid} + \text{(1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methylamine}

    This reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

  • Basic Hydrolysis :
    Using NaOH or KOH in aqueous ethanol under reflux, the reaction generates:

    Adamantane-1-carboxylate salt+(1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methylamine\text{Adamantane-1-carboxylate salt} + \text{(1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methylamine}

    The mechanism involves hydroxide ion attack on the carbonyl carbon .

Nucleophilic Substitution at the Tetrazole Ring

The tetrazole ring (1H-tetrazol-5-yl) is a nitrogen-rich heterocycle capable of undergoing alkylation or coordination reactions.

  • Alkylation :
    Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) leads to N-alkylation at the tetrazole ring’s nitrogen atoms. For example:

    Compound+CH3IN-methylated tetrazole derivative\text{Compound} + \text{CH}_3\text{I} \rightarrow \text{N-methylated tetrazole derivative}

    The methoxyphenyl group’s electron-donating properties enhance the tetrazole’s nucleophilicity .

  • Coordination with Metal Ions :
    The tetrazole nitrogen atoms can act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming coordination complexes. These reactions are typically carried out in polar aprotic solvents like DMF .

Electrophilic Aromatic Substitution on the Methoxyphenyl Group

The 4-methoxyphenyl substituent undergoes electrophilic substitution reactions, primarily at the para position relative to the methoxy group.

Reaction TypeConditionsProduct
Nitration HNO₃, H₂SO₄, 0–5°C4-Methoxy-3-nitro-phenyl derivative
Sulfonation H₂SO₄, SO₃, 50°C4-Methoxy-3-sulfo-phenyl derivative
Halogenation Cl₂/FeCl₃ or Br₂/FeBr₃4-Methoxy-3-halo-phenyl derivative

The methoxy group directs incoming electrophiles to the ortho/para positions, with para substitution favored due to steric hindrance .

Demethylation of the Methoxy Group

Under strong acidic conditions (e.g., HBr in acetic acid, reflux), the methoxy group (-OCH₃) undergoes demethylation to yield a phenolic -OH group:

4-MethoxyphenylHBr/HOAc4-Hydroxyphenyl\text{4-Methoxyphenyl} \xrightarrow{\text{HBr/HOAc}} \text{4-Hydroxyphenyl}

This reaction is critical for modifying the compound’s solubility and reactivity .

Functional Group Transformations

  • Reduction of the Carboxamide :
    Using LiAlH₄ in dry THF reduces the carboxamide to a primary amine:

    -CONH--CH2NH-\text{-CONH-} \rightarrow \text{-CH}_2\text{NH-}

    This reaction is highly exothermic and requires strict temperature control .

  • Oxidation of Adamantane Core :
    Adamantane’s tertiary C-H bonds are resistant to oxidation, but strong oxidants (e.g., KMnO₄/H₂SO₄) can hydroxylate the bridgehead positions, forming polyols .

Stability Under Thermal and Photolytic Conditions

  • Thermal Stability :
    The compound decomposes above 250°C, releasing CO₂ and NH₃ due to carboxamide breakdown.

  • Photolytic Degradation :
    UV irradiation (λ = 254 nm) in solution causes cleavage of the tetrazole ring, forming nitriles and nitrogen gas .

Q & A

Q. How can the synthesis of (3r,5r,7r)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)adamantane-1-carboxamide be optimized for higher yields?

Methodological Answer: Synthesis optimization requires careful control of reaction conditions. Key steps include:

  • Coupling Reactions : Use 1-adamantanecarbonyl chloride with a tetrazole-methylamine intermediate in anhydrous solvents (e.g., THF or DCM) under nitrogen to minimize hydrolysis .
  • Catalysis : Employ bases like K₂CO₃ or NEt₃ to facilitate amide bond formation, as seen in similar adamantane-carboxamide syntheses (yields ~75% with K₂CO₃ in toluene) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (n-butanol or dioxane/water mixtures) improves purity .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify adamantane backbone (δ ~1.6–2.1 ppm for bridgehead protons) and tetrazole-methyl group (δ ~4.5–5.0 ppm) .
  • HRMS : Confirm molecular formula (e.g., C₂₄H₂₈N₅O₂) with mass accuracy <5 ppm .
  • X-ray Crystallography : Resolve stereochemistry of the (3r,5r,7r)-adamantane configuration if single crystals are obtainable .

Intermediate Research Questions

Q. How do solvent polarity and temperature affect the stability of this compound during storage?

Methodological Answer:

  • Stability Assays : Conduct accelerated degradation studies in solvents (DMSO, ethanol, aqueous buffers) at 4°C, 25°C, and 40°C. Monitor via HPLC for decomposition products (e.g., adamantane-carboxylic acid or tetrazole cleavage) .
  • Recommendations : Store in anhydrous DMSO at -20°C; avoid prolonged exposure to light or moisture, which may hydrolyze the carboxamide or tetrazole groups .

Q. What strategies are effective for resolving low solubility in aqueous buffers during biological assays?

Methodological Answer:

  • Co-solvents : Use ≤5% DMSO or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
  • Prodrug Design : Synthesize phosphate or acetate derivatives of the tetrazole group to improve hydrophilicity .
  • Nanoformulation : Encapsulate in PEGylated liposomes for in vivo studies, leveraging adamantane’s lipid affinity .

Advanced Research Questions

Q. How can conflicting pharmacological data (e.g., receptor binding vs. cellular activity) be reconciled for this compound?

Methodological Answer:

  • Target Engagement Assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinity to putative targets (e.g., neurotransmitter receptors) .
  • Functional Studies : Pair with calcium flux or cAMP assays in transfected HEK293 cells to correlate binding with downstream signaling .
  • Off-Target Screening : Employ kinome-wide profiling or proteome mining to identify unintended interactions .

Q. What computational approaches are suitable for predicting metabolic pathways and toxicity?

Methodological Answer:

  • In Silico Metabolism : Use software like Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I/II modification sites (e.g., tetrazole oxidation or adamantane hydroxylation) .
  • Docking Studies : Model interactions with CYP450 isoforms (e.g., CYP3A4) to predict enzyme inhibition/induction .
  • Toxicity Prediction : Apply ProTox-II or Derek Nexus to flag potential hepatotoxicity or genotoxicity based on structural alerts .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for analogous adamantane-tetrazole derivatives?

Methodological Answer:

  • Reproducibility Checks : Standardize reaction conditions (e.g., solvent purity, catalyst batch) and characterize intermediates (e.g., via TLC or LC-MS) .
  • Byproduct Analysis : Use GC-MS or preparative HPLC to identify side products (e.g., unreacted adamantane-carbonyl chloride) that may skew yield calculations .
  • Scale-Dependent Effects : Test scalability in flow reactors (e.g., microfluidic channels) to mitigate heat/mass transfer issues in batch syntheses .

Tables for Key Methodological Comparisons

Q. Table 1. Purification Techniques for Adamantane-Tetrazole Derivatives

MethodEfficiency (Yield)Purity (%)Use CaseReference
Column Chromatography60–75%≥95Initial crude product purification
Recrystallization50–60%≥98Final polishing for crystallinity
Preparative HPLC70–85%≥99Isomer separation

Q. Table 2. Stability of Key Functional Groups Under Stress Conditions

GroupConditionDegradation PathwayMitigation Strategy
TetrazoleAcidic pHRing-opening to thiol/amineBuffer at pH 7–8
AdamantaneUV LightRadical-mediated oxidationStore in amber vials
CarboxamideHigh HumidityHydrolysis to carboxylic acidLyophilize and seal under N₂

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